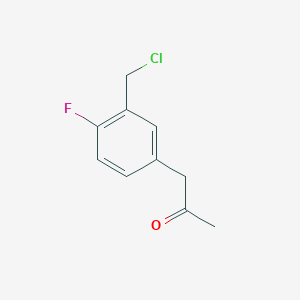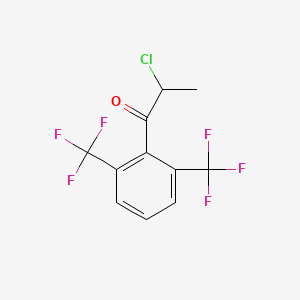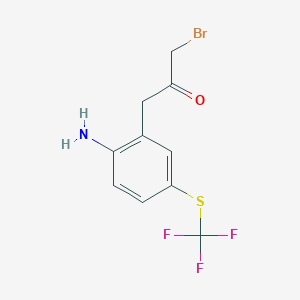
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a ketone, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-ethoxy-3-oxopropylbenzene with acrylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(2-(3-carboxy-3-oxopropyl)phenyl)acrylic acid.
Reduction: Formation of 3-(2-(3-ethoxy-3-hydroxypropyl)phenyl)acrylic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Similar structure but lacks the ethoxy and acrylic acid moieties.
Cinnamic acid: Contains an acrylic acid moiety but lacks the ethoxy and ketone groups.
Acetophenone: Contains a ketone group but lacks the ethoxy and acrylic acid moieties.
Uniqueness
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethoxy group, ketone, and acrylic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-[2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)10-8-12-6-4-3-5-11(12)7-9-13(15)16/h3-7,9H,2,8,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
RWDPCTBPLNPSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=CC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


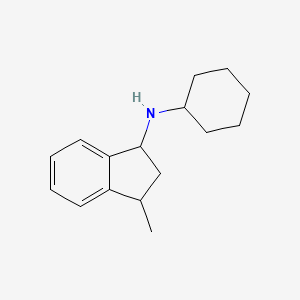
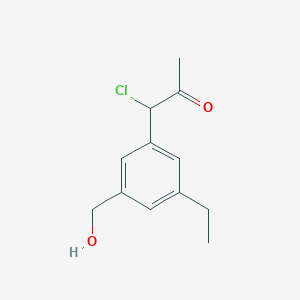
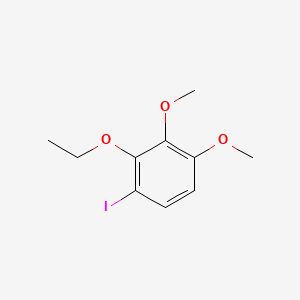
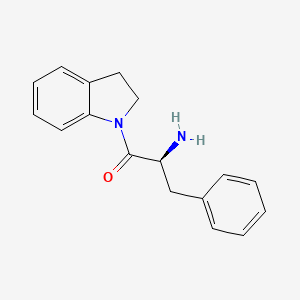

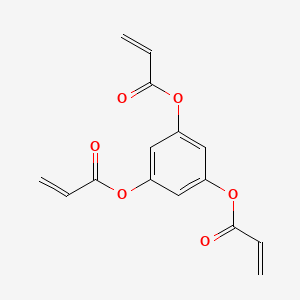


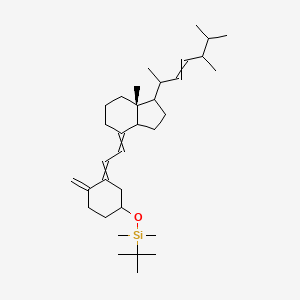
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

